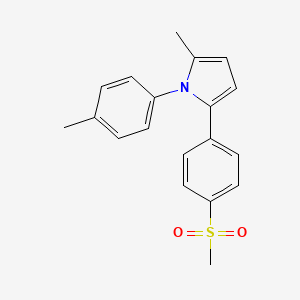
2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique substitution pattern, which includes methyl, methylphenyl, and methylsulfonylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the methyl, methylphenyl, and methylsulfonylphenyl groups can be accomplished through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation and sulfonation reactions are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrroles depending on the reagents used.
科学的研究の応用
2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-Methyl-1-phenylpyrrole: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1-(4-Methylphenyl)-5-phenylpyrrole: Lacks the methylsulfonyl group, affecting its biological activity and chemical stability.
2-Methyl-1-(4-methylphenyl)pyrrole: Lacks the 5-(4-methylsulfonylphenyl) group, leading to different applications and reactivity.
Uniqueness
2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole is unique due to the presence of both methyl and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.
特性
CAS番号 |
189500-96-7 |
|---|---|
分子式 |
C19H19NO2S |
分子量 |
325.4 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C19H19NO2S/c1-14-4-9-17(10-5-14)20-15(2)6-13-19(20)16-7-11-18(12-8-16)23(3,21)22/h4-13H,1-3H3 |
InChIキー |
JULPDIIDMNHGEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)S(=O)(=O)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
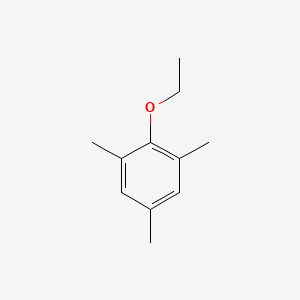
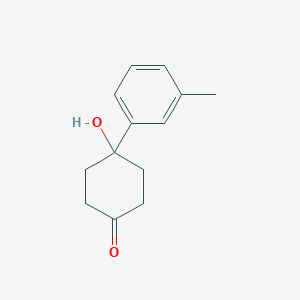
![ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8561951.png)
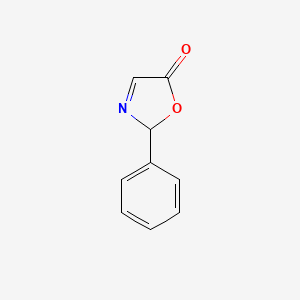
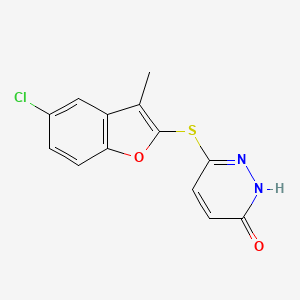
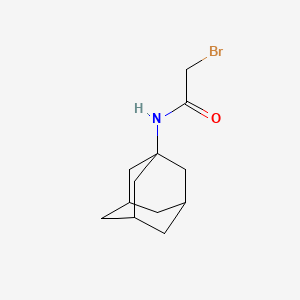
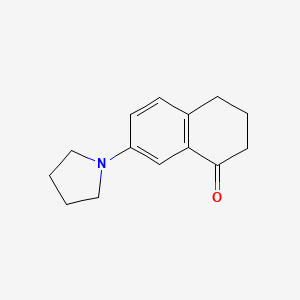
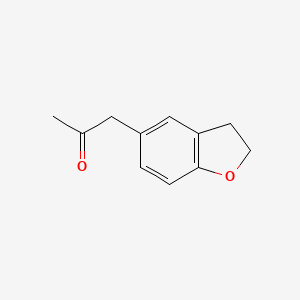
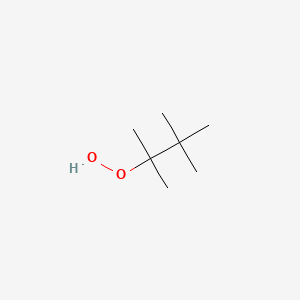
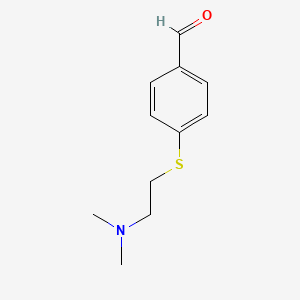
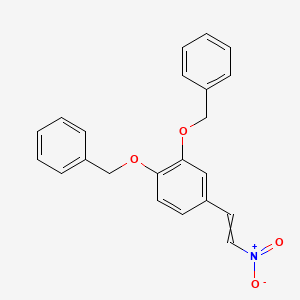
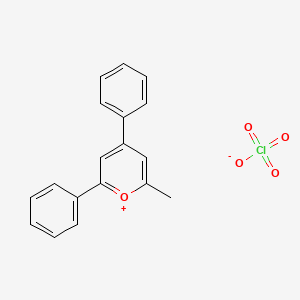
![2-[(3-Nitrophenyl)methylidene]butanoyl chloride](/img/structure/B8562033.png)
![4-allyl-5-[(5-nitro-1,3-thiazol-2-yl)thio]-4H-1,2,4-triazol-3-ol](/img/structure/B8562041.png)
